An In-depth Technical Guide to 3-(Azetidin-3-yl)propan-1-ol Hydrochloride: A Versatile Building Block in Modern Drug Discovery
An In-depth Technical Guide to 3-(Azetidin-3-yl)propan-1-ol Hydrochloride: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The azetidine moiety, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural and physicochemical properties.[1][2] This technical guide provides a comprehensive overview of 3-(azetidin-3-yl)propan-1-ol hydrochloride, a valuable building block for the synthesis of novel therapeutic agents. This document will delve into its chemical structure, physicochemical properties, a detailed synthetic protocol, and its potential applications in drug discovery, with a focus on providing practical insights for researchers in the field.
Introduction: The Significance of the Azetidine Scaffold
Azetidines are considered "privileged structures" in drug design as their incorporation into molecules can significantly enhance pharmacological properties. The inherent ring strain of the four-membered ring, combined with its non-planar conformation, allows for the precise spatial orientation of substituents, leading to improved binding affinity and selectivity for biological targets. Furthermore, the presence of the nitrogen atom can improve aqueous solubility and metabolic stability, key parameters in the optimization of drug candidates.[1] 3-(Azetidin-3-yl)propan-1-ol hydrochloride offers a bifunctional scaffold, featuring a primary alcohol for further derivatization and a secondary amine within the azetidine ring, which can be a key pharmacophoric element or a point for further substitution.
Chemical Structure and Physicochemical Properties
The chemical identity of 3-(Azetidin-3-yl)propan-1-ol hydrochloride is well-defined, although some of its experimental physicochemical properties are not extensively reported in the public domain.
Chemical Structure:
The structure of 3-(Azetidin-3-yl)propan-1-ol hydrochloride is characterized by a propyl alcohol chain attached to the 3-position of an azetidine ring, with the nitrogen atom of the azetidine protonated to form a hydrochloride salt.
Figure 1: Chemical structure of 3-(Azetidin-3-yl)propan-1-ol hydrochloride.
Physicochemical Properties:
A summary of the known and predicted physicochemical properties of 3-(Azetidin-3-yl)propan-1-ol hydrochloride is presented in the table below. It is important to note that some of these values are based on predictions or data from closely related analogs due to the limited availability of experimental data for this specific compound.
| Property | Value | Source |
| IUPAC Name | 3-(azetidin-3-yl)propan-1-ol;hydrochloride | AiFChem[3] |
| CAS Number | 1379237-95-2 | BLDpharm[4] |
| Molecular Formula | C₆H₁₄ClNO | AiFChem[3] |
| Molecular Weight | 151.63 g/mol | AiFChem[3] |
| Appearance | Reported as a yellow oil | Chem-Impex International[5] |
| Melting Point | Data not available. (Azetidin-3-ol hydrochloride: 86-88 °C) | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | Inferred from structure |
| pKa | Data not available. (Predicted basic pKa for azetidine is ~11.3) | Inferred from structure |
| SMILES | OCCCC1CNC1.[H]Cl | BLDpharm[4] |
| Storage | Inert atmosphere, 2-8°C | BLDpharm[4] |
Synthesis and Purification: A Proposed Protocol
Proposed Synthetic Pathway:
Figure 2: Proposed synthetic workflow for 3-(Azetidin-3-yl)propan-1-ol hydrochloride.
Detailed Experimental Protocol (Proposed):
Step 1: Synthesis of 1-Boc-azetidin-3-ol
-
To a solution of azetidin-3-ol hydrochloride (1 eq.) in a suitable solvent such as dichloromethane, add triethylamine (2.2 eq.) at 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-azetidin-3-ol.
Step 2: Oxidation to 1-Boc-azetidin-3-one
-
Dissolve 1-Boc-azetidin-3-ol (1 eq.) in dichloromethane.
-
Add Dess-Martin periodinane (1.2 eq.) portion-wise at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate to give 1-Boc-azetidin-3-one.
Step 3: Wittig-Horner-Emmons Reaction
-
To a suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl (cyanomethyl)phosphonate (1.2 eq.) dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction to 0 °C and add a solution of 1-Boc-azetidin-3-one (1 eq.) in THF.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to obtain tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.
Step 4: Reduction of the Nitrile and Alkene
-
Dissolve the product from Step 3 in methanol and add a catalytic amount of Raney nickel.
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.
-
Filter the catalyst through a pad of Celite and concentrate the filtrate to yield tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate.
Step 5: Conversion of the Amine to a Hydroxyl Group
-
Dissolve the amino compound from Step 4 in a mixture of dilute sulfuric acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite in water.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate to yield tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate.
Step 6: Chain Extension via Grignard Reaction
-
Convert the alcohol from Step 5 to the corresponding bromide using a suitable brominating agent like phosphorus tribromide.
-
Form the Grignard reagent by reacting the bromide with magnesium turnings in anhydrous THF.
-
Bubble carbon dioxide gas through the Grignard solution to form the carboxylate.
-
Reduce the carboxylic acid to the primary alcohol using a suitable reducing agent like lithium aluminum hydride to yield tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate.
Step 7: Boc-Deprotection and Salt Formation
-
Dissolve the Boc-protected final intermediate in a minimal amount of a suitable solvent such as 1,4-dioxane.
-
Add a solution of hydrochloric acid in dioxane (e.g., 4 M) and stir at room temperature for 2-4 hours.
-
The product, 3-(Azetidin-3-yl)propan-1-ol hydrochloride, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted, in D₂O):
-
δ 3.8-4.2 ppm (m, 4H): Protons on the carbons adjacent to the nitrogen in the azetidine ring (CH₂-N-CH₂).
-
δ 3.6-3.8 ppm (t, 2H): Protons on the carbon bearing the hydroxyl group (-CH₂-OH).
-
δ 2.5-2.8 ppm (m, 1H): Proton on the C3 of the azetidine ring.
-
δ 1.6-1.9 ppm (m, 2H): Protons on the central methylene group of the propyl chain (-CH₂-CH₂-CH₂-).
-
δ 1.4-1.6 ppm (m, 2H): Protons on the methylene group adjacent to the azetidine ring (Azetidine-CH-CH₂-).
¹³C NMR Spectroscopy (Predicted, in D₂O):
-
δ 60-65 ppm: Carbon bearing the hydroxyl group (-CH₂-OH).
-
δ 45-50 ppm: Carbons adjacent to the nitrogen in the azetidine ring (CH₂-N-CH₂).
-
δ 30-35 ppm: Methylene carbons of the propyl chain.
-
δ 25-30 ppm: Carbon at the 3-position of the azetidine ring.
FT-IR Spectroscopy (Predicted, KBr pellet):
-
3200-3500 cm⁻¹ (broad): O-H stretching vibration of the alcohol and N-H stretching of the ammonium salt.
-
2850-3000 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
2400-2700 cm⁻¹ (broad): N-H stretching of the hydrochloride salt.
-
1050-1150 cm⁻¹: C-O stretching vibration of the primary alcohol.
Mass Spectrometry (Predicted, ESI+):
-
m/z [M+H]⁺: Expected around 116.107 (for the free base C₆H₁₃NO).
Applications in Drug Discovery
The structural features of 3-(Azetidin-3-yl)propan-1-ol hydrochloride make it an attractive building block for the synthesis of a wide range of biologically active molecules.[8]
-
Scaffold for CNS-active agents: The rigid azetidine core can be used to design ligands for various central nervous system (CNS) targets, such as neurotransmitter transporters and receptors.[9]
-
Linker for PROTACs and ADCs: The primary alcohol provides a convenient handle for attaching this molecule to other moieties, making it a potential linker in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
-
Bioisosteric replacement: The azetidine ring can serve as a bioisostere for other cyclic or acyclic fragments in known drugs to improve their pharmacokinetic or pharmacodynamic profiles.
-
Fragment-based drug design: As a small, functionalized molecule, it can be used in fragment-based screening to identify new starting points for drug discovery programs.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions should be taken when handling 3-(Azetidin-3-yl)propan-1-ol hydrochloride.
-
Hazard Statements: Based on data for similar compounds, it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[10]
-
Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid breathing dust or vapors.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere, as recommended at 2-8°C.[4]
Conclusion
3-(Azetidin-3-yl)propan-1-ol hydrochloride is a valuable and versatile building block with significant potential in medicinal chemistry and drug discovery. Its unique structural features, including the strained azetidine ring and the reactive primary alcohol, provide a robust platform for the synthesis of novel compounds with diverse biological activities. While detailed experimental data for this specific molecule is limited, this guide provides a comprehensive overview based on its known chemical properties and the established chemistry of related azetidine derivatives. It is our hope that this technical guide will serve as a valuable resource for researchers and scientists working at the forefront of therapeutic innovation.
References
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Future Medicinal Chemistry. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online. [Link]
-
Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. (2023). Medwin Publishers. [Link]
-
Heat Stable Amine Salts Testing Method. Scribd. [Link]
-
Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online. [Link]
-
Efficient Synthesis of Azetidine Through N-Trityl- or N- Dimethoxytritylazetidines Starting from 3-Amino-1-propanol or 3- Halopropylamine Hydrohalides. ResearchGate. [Link]
-
Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to mo. DigitalRefining. [Link]
-
An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. [Link]
- 3-azetidinols.
-
Mechanistic Model of Amine Hydrochloride Salts Precipitation in a Confined Impinging Jet Reactor. (2020). ACS Publications. [Link]
-
New 1-Aryl-3-Substituted Propanol Derivatives as Antimalarial Agents. (2009). MDPI. [Link]
-
Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow. [Link]
-
azetidine. Organic Syntheses. [Link]
- Substituted azetidine compounds, their preparation and use as medicaments.
-
Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate. [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1379237-95-2 | 3-(Azetidin-3-yl)propan-1-ol hydrochloride - AiFChem [aifchem.com]
- 4. 1379237-95-2|3-(Azetidin-3-yl)propan-1-ol hydrochloride|BLD Pharm [bldpharm.com]
- 5. biochemessentials.com [biochemessentials.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US7232812B2 - Substituted azetidine compounds, their preparation and use as medicaments - Google Patents [patents.google.com]
- 8. medwinpublishers.com [medwinpublishers.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 11. chemicalbook.com [chemicalbook.com]
